molecular formula C17H16O B1466968 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone CAS No. 72322-75-9

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone

Cat. No.: B1466968
CAS No.: 72322-75-9
M. Wt: 236.31 g/mol
InChI Key: OIJLIPUKPVAPCP-UHFFFAOYSA-N
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Description

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone: is an organic compound with the molecular formula C17H16O. It is known for its unique structure, which includes a fluorenyl group substituted with a dimethyl group at the 9-position and an ethanone group at the 2-position. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 9,9-dimethylfluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Industry: Used in the production of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorenyl group can engage in π-π interactions, while the ethanone group can undergo nucleophilic addition or substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Similar structure but contains a boronic acid group instead of an ethanone group.

    2-(9,9-Dimethylfluoren-2-yl)acetophenone: Similar structure with an acetophenone group.

Uniqueness: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is unique due to its specific combination of a fluorenyl group with an ethanone group, providing distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(9,9-dimethylfluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJLIPUKPVAPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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